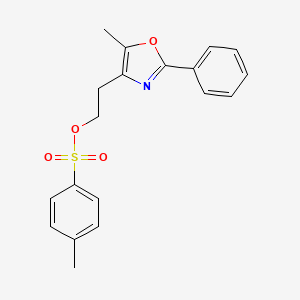

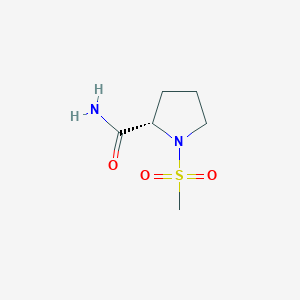

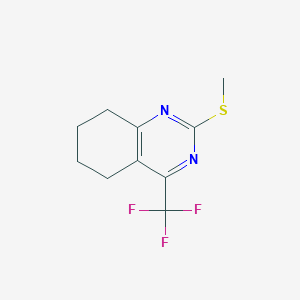

2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Plastic Scintillators Based on Polymethyl Methacrylate

- Overview : Research on plastic scintillators, which are materials that fluoresce when exposed to ionizing radiation, has explored the inclusion of various luminescent dyes to improve their properties. Studies have shown that replacing conventional solvents in these scintillators with specific compounds can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Among the explored luminescent activators are compounds like n-terphenyl and 2,5-diphenyloxazole, indicating the potential for using complex oxazolyl derivatives in such applications (Salimgareeva & Kolesov, 2005).

Environmental Impact of Organic Pollutants

- Overview : The environmental fate and behavior of organic pollutants, including parabens and their derivatives, have been extensively reviewed. These studies highlight the persistence and ubiquitous presence of such compounds in water bodies, necessitating advanced degradation strategies. The research underscores the need for understanding the environmental interactions of complex organic molecules, potentially including the degradation and transformation pathways of specific sulfonate esters (Haman et al., 2015).

Synthesis and Application of Brominated Compounds

- Overview : Advanced oxidation processes (AOPs) are highlighted for their effectiveness in degrading acetaminophen and similar recalcitrant compounds in water. These processes result in various by-products, emphasizing the importance of understanding the chemical behavior of brominated and other halogenated compounds in environmental and synthetic contexts. This knowledge could extend to the synthesis and environmental impact of compounds like 2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate (Qutob et al., 2022).

Antioxidant Properties of Isoxazolone Derivatives

- Overview : Research into isoxazolone derivatives, including their synthesis and antioxidant evaluation, indicates the broad interest in oxazolyl compounds for potential therapeutic applications. These studies suggest that modifications to the oxazolyl core structure can significantly impact biological activity, including antioxidant properties, which could be relevant to derivatives like the mentioned sulfonate ester (Laroum et al., 2019).

S-arylation of 2-mercaptobenzazoles

- Overview : The S-arylation of 2-mercaptobenzazoles highlights a significant methodological interest in synthesizing arylthio-benzazoles, compounds related to the chemical structure . This review covers the synthesis strategies, biological, and pharmacological properties of these compounds, demonstrating the chemical versatility and application potential of oxazolyl and related structures in drug design and development (Vessally et al., 2018).

Propiedades

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S/c1-14-8-10-17(11-9-14)25(21,22)23-13-12-18-15(2)24-19(20-18)16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNITQXBLBMGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C(OC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-phenyloxazol-4-yl)ethyl 4-methylbenzenesulfonate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B3109200.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3109209.png)

![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)